Oxidation Product Divergence: Epoxide vs. Ketone Formation with Chromic Anhydride-Pyridine Complex
In oxidation with chromic anhydride-pyridine complex, 1-phenylcycloheptene (1c) and 1-phenylcyclooctene (1d) yield epoxides as major products, whereas the five- and six-membered analogs produce α,β-unsaturated ketones [1]. This divergent outcome stems from ring size-dependent stabilization of allylic intermediates, enabling targeted access to seven-membered epoxide building blocks not attainable with smaller ring analogs [1].
| Evidence Dimension | Oxidation product outcome with CrO₃-pyridine |
|---|---|
| Target Compound Data | Epoxide as major product |
| Comparator Or Baseline | 1-Phenylcyclohexene yields α,β-unsaturated ketone; 1-Phenylcyclopentene yields α,β-unsaturated ketone |
| Quantified Difference | Qualitative shift in reaction pathway |
| Conditions | Chromic anhydride-pyridine complex oxidation (Indian J. Chem., 1993) |
Why This Matters
This ring size-dependent oxidation switch enables researchers to select 1-phenylcycloheptene specifically when epoxide products are desired, eliminating the need for alternative synthetic routes.
- [1] Singh, C., & Saxena, G. (1993). Ring size effect in oxidation of 1-phenylcycloalkenes with chromic anhydride-pyridine complex: preferential formation of epoxide with increase in ring size. Indian Journal of Chemistry, Section B, 32(11), 1176-1177. View Source
